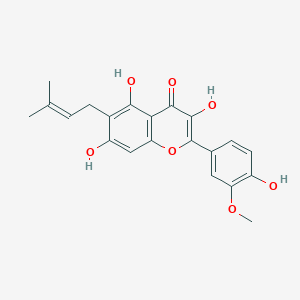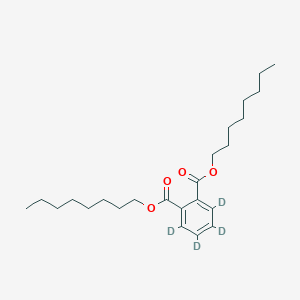
Dioctyl phthalate-3,4,5,6-d4
Übersicht
Beschreibung
Dioctyl phthalate-3,4,5,6-d4 is a non-volatile solvent mainly used as a plasticizer for polymers such as polyvinyl chloride (PVC), polystyrene (PS), and polyisoprene (PI) . Its linear formula is C6D4[CO2CH2(CH2)6CH3]2 .
Molecular Structure Analysis
The molecular structure of Dioctyl phthalate-3,4,5,6-d4 is represented by the linear formula C6D4[CO2CH2(CH2)6CH3]2 . It has a molecular weight of 394.58 .Physical And Chemical Properties Analysis
Dioctyl phthalate-3,4,5,6-d4 has a refractive index of n20/D 1.486 (lit.) . It has a boiling point of 384 °C (lit.) and a melting point of -50 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Toxicology and Health Impact Studies
Researchers use Dioctyl phthalate-d4 in toxicological studies to understand the health impacts of dioctyl phthalate exposure. Its deuterated form allows for precise tracking in biological systems, aiding in the study of potential carcinogenic, mutagenic, and teratogenic effects .
Material Science and Polymer Research
In material science, Dioctyl phthalate-d4 is utilized to investigate the effects of plasticizers on the properties of polymers like PVC. Studies focus on how it influences the thermal stability, flexibility, and durability of polymer composites .
Development of Green Chemistry Methods
Finally, Dioctyl phthalate-d4 is instrumental in the development of green chemistry methods. Researchers use it to design catalytic processes that aim to reduce the environmental impact of plasticizer production and usage .
Wirkmechanismus
Target of Action
Dioctyl phthalate-3,4,5,6-d4, also known as Dioctyl phthalate-d4, is an organic compound used as a stabilizer, plasticizer, and solvent The primary targets of Dioctyl phthalate-d4 are not explicitly mentioned in the available resources
Mode of Action
It is known to interact with its targets, leading to changes that contribute to its role as a stabilizer, plasticizer, and solvent .
Biochemical Pathways
Dioctyl phthalate-d4 is involved in several biochemical pathways. A study has shown that Dioctyl phthalate (DEHP), a similar compound, is decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is oxidized, dehydrogenated, and decarboxylated into protocatechins, which further enter the TCA cycle through orthotopic ring opening
Pharmacokinetics
Its physical properties such as boiling point (384 °c), melting point (-50 °c), and density (0991 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
It is known to play a role as a stabilizer, plasticizer, and solvent , which suggests that it may influence the physical properties of materials it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dioctyl phthalate-d4. For instance, it forms explosive mixtures with air on intense heating, and the development of hazardous combustion gases or vapors is possible in the event of fire . Therefore, the environment in which Dioctyl phthalate-d4 is used can significantly impact its effectiveness and safety.
Safety and Hazards
Eigenschaften
IUPAC Name |
dioctyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3/i13D,14D,17D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIUGAXCHLFZKX-AMEAAFLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC)C(=O)OCCCCCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583593 | |
| Record name | Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioctyl phthalate-3,4,5,6-d4 | |
CAS RN |
93952-13-7 | |
| Record name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, dioctyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

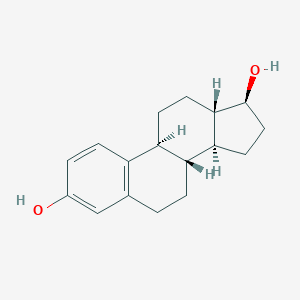

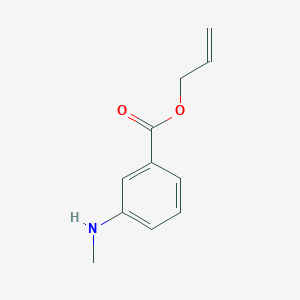
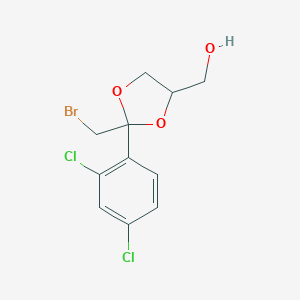
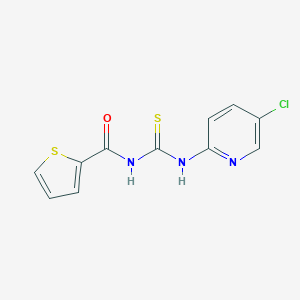

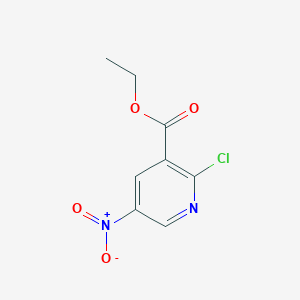
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)





